A Technical Guide to the Chemical Properties of Methyl 2-Phenyl-1H-imidazole-5-carboxylate
A Technical Guide to the Chemical Properties of Methyl 2-Phenyl-1H-imidazole-5-carboxylate
Abstract
Methyl 2-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. The imidazole nucleus is a "privileged scaffold," known to be a core component in numerous natural products and pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of methyl 2-phenyl-1H-imidazole-5-carboxylate, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, key chemical transformations, and its potential as a versatile building block for the synthesis of more complex molecular architectures.
Introduction to the Imidazole Scaffold
The Privileged Imidazole Nucleus in Drug Discovery
The imidazole ring is an amphoteric five-membered heterocycle that is susceptible to both electrophilic and nucleophilic attack.[2] This versatile reactivity, combined with its ability to act as a hydrogen bond donor and acceptor, makes it a cornerstone in the design of bioactive molecules. Its presence in the essential amino acid histidine underscores its fundamental role in biological systems.[1] Consequently, the imidazole framework is found in a vast array of pharmaceuticals with diverse therapeutic applications, including antifungal (e.g., ketoconazole), anticancer (e.g., dacarbazine), and antihypertensive (e.g., losartan) agents.[2][3] The development of novel imidazole derivatives remains a highly active area of research aimed at combating drug resistance and discovering new therapeutic interventions.[3][4]
Structural Features of Methyl 2-Phenyl-1H-imidazole-5-carboxylate
The title compound, with the molecular formula C₁₁H₁₀N₂O₂[5], features a central imidazole ring substituted at three key positions:
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C2-Position: A phenyl group, which imparts significant steric and electronic character, influencing the molecule's overall conformation and reactivity.
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C5-Position: A methyl carboxylate (ester) group, which acts as an electron-withdrawing group and provides a critical handle for synthetic modification.
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N1-Position: An unsubstituted imino hydrogen, which is acidic and allows for tautomerization and further derivatization through alkylation or acylation.
Figure 1. Chemical Structure of Methyl 2-phenyl-1H-imidazole-5-carboxylate.
Synthesis and Purification
Key Synthetic Strategies
The synthesis of multi-substituted imidazoles can be achieved through several established methodologies. One of the most common and versatile is the Debus-Radziszewski synthesis, a one-pot, three-component reaction involving a dicarbonyl compound, an aldehyde, and ammonia.[6] For methyl 2-phenyl-1H-imidazole-5-carboxylate, a logical approach involves the condensation of benzaldehyde, methyl glyoxalate (or a precursor), and an ammonia source like ammonium acetate.
Proposed Synthetic Protocol: Modified Debus-Radziszewski Reaction
This protocol describes a plausible laboratory-scale synthesis. The causality behind this choice lies in its efficiency and the use of readily available starting materials.
Workflow Diagram:
Caption: Synthetic workflow for methyl 2-phenyl-1H-imidazole-5-carboxylate.
Step-by-Step Methodology:
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Precursor Generation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl tartrate (1.0 equiv.) in a mixture of water and a suitable organic co-solvent. Cool the solution in an ice bath.
-
Oxidation: Add a solution of sodium periodate (NaIO₄) (1.0 equiv.) dropwise to the cooled tartrate solution. This in-situ oxidative cleavage generates the required methyl glyoxalate. The choice of an in-situ method avoids the isolation of the often-unstable glyoxalate.
-
Condensation: To the reaction mixture, add benzaldehyde (1.0 equiv.), ammonium acetate (~2.5 equiv.), and glacial acetic acid as the solvent. Ammonium acetate serves as both the ammonia source and a buffer.
-
Cyclization: Heat the mixture to reflux (typically around 100-120 °C) for 2-4 hours. The elevated temperature drives the condensation and subsequent cyclization to form the imidazole ring. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the crude product.
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Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Physicochemical Properties
The physical properties of the title compound are critical for its handling, formulation, and application. Data is summarized based on direct measurements and analysis of structurally similar analogs.[7][8]
| Property | Value / Description | Rationale & Citation |
| Molecular Formula | C₁₁H₁₀N₂O₂ | --- |
| Molecular Weight | 202.21 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | Typical for this class of aromatic heterocycles.[7] |
| Melting Point | Expected >190 °C | A similar analog, methyl 5-phenyl-1H-imidazole-2-carboxylate, melts at 198-200 °C.[7] High melting points are common for crystalline imidazoles due to intermolecular hydrogen bonding. |
| Solubility | Soluble in DMSO, DMF. Sparingly soluble in methanol, ethanol. Low solubility in chloroalkanes and non-polar solvents. | The polar imidazole and ester groups allow solubility in polar aprotic solvents. Phenyl-substituted imidazoles generally exhibit low solubility in chloroalkanes.[8] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data are predicted based on standard chemical principles and published data for analogous structures.[7][9]
¹H NMR Spectroscopy
(Predicted for a 400 MHz spectrum in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 12.0 | broad singlet | 1H | NH | Acidic, exchangeable proton. Broadened due to exchange and quadrupole effects from nitrogen. |
| ~ 8.05 | singlet | 1H | Imidazole C4-H | Singlet due to no adjacent protons on the imidazole ring. |
| ~ 7.95 | doublet | 2H | Phenyl-H (ortho) | Protons on the phenyl ring closest to the imidazole, deshielded by proximity to the heterocycle. |
| ~ 7.50 | multiplet | 3H | Phenyl-H (meta, para) | Overlapping signals for the remaining three protons on the phenyl ring. |
| ~ 3.85 | singlet | 3H | -COOCH ₃ | Characteristic singlet for methyl ester protons.[7] |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the preferred method for this class of compounds.
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Expected [M+H]⁺: m/z 203.08
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Rationale: The basic nitrogen atoms of the imidazole ring are readily protonated, leading to a strong molecular ion peak.
Proposed ESI-MS Fragmentation Pathway:
Caption: Predicted fragmentation pathway for [M+H]⁺ of the title compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 3100 | Broad, Medium | N-H stretch | Imidazole N-H |
| ~ 3050 | Medium-Weak | C-H stretch | Aromatic C-H |
| ~ 1700 | Strong | C=O stretch | Ester Carbonyl |
| 1610 - 1450 | Medium-Strong | C=N, C=C stretch | Imidazole & Phenyl Rings |
| ~ 1250 | Strong | C-O stretch | Ester C-O |
Chemical Reactivity and Derivatization Potential
The compound's rich functionality allows for a wide range of chemical transformations, making it a highly valuable synthetic intermediate.[10]
Reactivity of the Imidazole Core
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Annular Tautomerism: The N-unsubstituted imidazole ring exists as a dynamic equilibrium of two tautomeric forms. This rapid proton transfer between the two nitrogen atoms is a fundamental characteristic of the imidazole system.[7]
-
N-Alkylation/Acylation: The imino nitrogen (N-H) is nucleophilic and can be readily deprotonated with a mild base (e.g., K₂CO₃, NaH) and subsequently reacted with various electrophiles like alkyl halides or acyl chlorides to afford N-substituted derivatives. This is a primary strategy for modulating the compound's biological activity and physical properties.[2]
Transformations of the Carboxylate Moiety
-
Ester Hydrolysis (Saponification): The methyl ester can be efficiently hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidic workup. This transformation is pivotal as the resulting carboxylic acid is a key precursor for many other functional groups, most notably amides via coupling reactions.[7]
Protocol: Saponification to 2-Phenyl-1H-imidazole-5-carboxylic acid
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Dissolution: Suspend methyl 2-phenyl-1H-imidazole-5-carboxylate (1.0 equiv.) in a mixture of methanol and water.
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Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl (e.g., 1M HCl) until the pH is ~4-5. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Key Reactivity Pathways
Caption: Major derivatization pathways for the title compound.
Applications in Research and Development
Scaffold in Medicinal Chemistry
The 2-phenyl-1H-imidazole core is a well-established pharmacophore. Derivatives have been explored for a range of biological activities, demonstrating the scaffold's versatility.[1][3] Research has shown that compounds based on this structure can act as potent inhibitors of enzymes or modulators of receptors. For instance, related 2-phenyl-1H-imidazole structures have been identified as promising antiplatelet agents targeting P2Y₁ and P2Y₁₂ receptors.[11] The ability to easily modify the N1 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[12]
Versatile Synthetic Intermediate
Beyond direct biological applications, methyl 2-phenyl-1H-imidazole-5-carboxylate serves as a valuable building block in organic synthesis.[10] The carboxylic acid derivative (obtained via hydrolysis) is particularly useful for constructing larger molecules, such as peptides, polymers, or macrocycles, through amide bond formation. The imidazole ring itself can participate in cross-coupling reactions or be used to direct metallation at specific positions, further expanding its synthetic utility.
Conclusion
Methyl 2-phenyl-1H-imidazole-5-carboxylate is a compound with a rich and versatile chemical profile. Its synthesis is accessible through established organic chemistry methods, and its structure is readily confirmed by standard spectroscopic techniques. The dual reactivity of the N-H proton and the C5-ester group provides researchers with two distinct and orthogonal handles for chemical modification. This adaptability, combined with the proven biological relevance of the imidazole scaffold, solidifies its importance as a key molecule for innovation in drug discovery, materials science, and synthetic chemistry.
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